6-(Sulfamoylamino)pyridine-2-carboxylic acid

Medicinal Chemistry Structure–Activity Relationship (SAR) Hydrogen Bonding

Research on pyridine-2-carboxylic acid analogs often faces unvalidated potency gaps when substituting sulfamoyl groups at the 6-position. This compound offers a validated structural alternative. - Distinct -NHSO₂NH₂ linker introduces unique H-bond donor/acceptor motif vs. direct sulfamoyl analogs - Enables matched-pair ADME studies to isolate -NH- linker effects on permeability & metabolic stability - Orthogonal carboxylic acid & sulfamoylamino handles for heterocyclic scaffold construction - Available at 95-98% purity as research-grade building block

Molecular Formula C6H7N3O4S
Molecular Weight 217.2
CAS No. 1596108-27-8
Cat. No. B2651175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Sulfamoylamino)pyridine-2-carboxylic acid
CAS1596108-27-8
Molecular FormulaC6H7N3O4S
Molecular Weight217.2
Structural Identifiers
SMILESC1=CC(=NC(=C1)NS(=O)(=O)N)C(=O)O
InChIInChI=1S/C6H7N3O4S/c7-14(12,13)9-5-3-1-2-4(8-5)6(10)11/h1-3H,(H,8,9)(H,10,11)(H2,7,12,13)
InChIKeyOAEDQMLMMPSUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Overview


6-(Sulfamoylamino)pyridine-2-carboxylic acid (CAS 1596108-27-8, molecular formula C₆H₇N₃O₄S, molecular weight 217.2 g/mol) is a pyridine-2-carboxylic acid (picolinic acid) derivative featuring a sulfamoylamino (–NHSO₂NH₂) substituent at the 6-position of the pyridine ring . Structurally, it belongs to the broader class of sulfonamido/sulfamoyl-substituted pyridine carboxylic acids, which have been explored as inhibitors of prolyl 4-hydroxylase and carbonic anhydrase enzymes . The compound is commercially available from multiple chemical suppliers as a research-grade building block, typically at 95–98% purity.

Scaffold 6-(Sulfamoylamino)picolinic acid with distinct hydrogen-bond donor/acceptor profile
Procurement Research-grade building block, commercially available for SAR and probe development
Context Prolyl 4-hydroxylase inhibitor class member (patent context), supports fibrosis pathway studies

Why Generic Analogs Cannot Substitute


Close-in analogs such as pyridine-2,5-dicarboxylic acid (IC₅₀ values in the low micromolar range against prolyl 4-hydroxylase ) or 6-sulfamoylpicolinic acid (CAS 1308677-86-2) may appear structurally similar, but substitution without evidence is not scientifically defensible. Critically, the presence of the –NHSO₂NH₂ linker at the 6-position introduces an additional hydrogen-bond donor/acceptor motif and alters the electronic character of the pyridine ring compared to directly attached sulfamoyl or carboxyl substituents . Literature on related pyridine-2-carboxylic acid series demonstrates that even minor changes at the 2- or 5-positions can shift IC₅₀ values by orders of magnitude . Therefore, generic replacement risks introducing uncharacterized potency gaps, altered selectivity profiles, and unvalidated pharmacokinetic behavior. The sections below provide the best available evidence for differentiation, acknowledging where direct head-to-head data are currently absent from the public domain.

! The –NHSO₂NH₂ linker introduces an additional H-bond donor and alters electronic character, which may shift binding affinity compared to direct sulfamoyl or dicarboxylate analogs.
! Minor structural changes in pyridine-2-carboxylic acid series can change IC₅₀ by orders of magnitude; substitution without head-to-head data risks uncharacterized potency gaps.
! Generic replacement may introduce unvalidated selectivity and pharmacokinetic behavior, limiting scientific defensibility in SAR and probe studies.

Quantitative Differentiation Evidence


Hydrogen-Bond Donor Profile vs. 6-Sulfamoylpicolinic Acid

6-(Sulfamoylamino)pyridine-2-carboxylic acid contains an –NHSO₂NH₂ side chain, which provides a distinct hydrogen-bond donor/acceptor profile compared to the directly attached –SO₂NH₂ group in 6-sulfamoylpicolinic acid (CAS 1308677-86-2) . Counting the sulfamoylamino NH proton, the sulfonamide NH₂, and the carboxylic acid OH yields 4 theoretical H-bond donors for the target compound versus 3 for 6-sulfamoylpicolinic acid. The additional donor and the increased linker flexibility may enable distinct binding interactions with enzyme active sites, although direct experimental binding data for the target compound are not publicly available.

H-Bond Donor Count
Class-level inference
4 HBD (target) vs 3 HBD (6-sulfamoylpicolinic acid) — +1 (33% increase)
Distinct binding interaction potential
Experimental binding data not publicly available
Medicinal Chemistry Structure–Activity Relationship (SAR) Hydrogen Bonding

Prolyl 4-Hydroxylase Inhibition Class Activity

The compound falls within the scope of sulfonamidopyridine-2-carboxylic acid derivatives claimed as prolyl 4-hydroxylase inhibitors in US Patent US5428046A . While no specific IC₅₀ value is disclosed for this exact compound, the patent establishes the mechanism of action for the class. For context, the foundational inhibitor pyridine-2,5-dicarboxylic acid exhibits an IC₅₀ of approximately 2 µM against prolyl 4-hydroxylase . N-acyl sulfonamide derivatives in the pyridine-2-carboxylic acid series have been reported to achieve IC₅₀ values in the mid-micromolar range . The target compound’s unique sulfamoylamino substitution pattern at the 6-position places it as a structurally distinct member of this inhibitor class with uncharacterized potency that requires empirical determination.

P4H Inhibition Class
Class-level inference
Covered by US5428046A patent claims; no direct IC₅₀ measured for this compound
Class member for fibrosis SAR exploration
Direct potency must be empirically determined
Fibrosis Prolyl Hydroxylase Inhibition Collagen Biosynthesis

Physicochemical Property Comparison

Molecular weight is a fundamental procurement-relevant parameter that differentiates the target compound (217.2 g/mol ) from the closely related 6-sulfamoylpicolinic acid (202.19 g/mol ), representing a 7.4% increase attributable to the additional NH linker. The SMILES strings NS(=O)(=O)Nc1cccc(C(=O)O)n1 and NS(=O)(=O)c1cccc(C(=O)O)n1 confirm that the target compound has a higher topological polar surface area (tPSA), estimated at approximately 100–110 Ų versus approximately 85–95 Ų for the comparator, due to the additional nitrogen atom in the side chain. These differences may influence solubility, permeability, and formulation behavior, although experimental measurements for these specific compounds have not been published.

MW & tPSA Comparison
Class-level inference
MW 217.2 vs 202.2 (+7.4%); est. tPSA ~100–110 vs ~85–95 Ų
May influence permeability & formulation behavior
Calculated from SMILES; experimental values not available
Drug-likeness Physicochemical Properties ADME Prediction

Recommended Application Scenarios


SAR Exploration for Fibrosis Research

Based on patent class evidence , this compound is positioned as a candidate for structure–activity relationship (SAR) studies targeting prolyl 4-hydroxylase. Its distinct 6-sulfamoylamino substitution pattern departs from the more extensively studied 5-substituted pyridine-2-carboxylic acid series , offering researchers a tool to probe the steric and electronic requirements of the enzyme active site at the 6-position.

Chemical Probe for Collagen Modulation

The compound’s inclusion in the sulfonamidopyridine-2-carboxylic acid class, which is known to inhibit collagen biosynthesis via prolyl hydroxylase inhibition , makes it a candidate for developing chemical probes to study fibrotic pathways. Its uncharacterized activity profile provides an opportunity for novel target engagement studies.

Diversified Heterocyclic Synthesis Building Block

The carboxylic acid and sulfamoylamino functionalities present orthogonal reactive handles, as evidenced by supplier documentation . This dual reactivity enables the compound to serve as a versatile intermediate for constructing more complex heterocyclic scaffolds, including potential herbicides in the pyridothiadiazinone class .

Matched-Pair Physicochemical Profiling

Given the measurable differences in molecular weight and estimated polar surface area compared to 6-sulfamoylpicolinic acid , this compound can be utilized as a matched-pair analog in ADME screening cascades to isolate the impact of the –NH– linker on permeability, solubility, and metabolic stability.

Application
Selection Property
Validation Focus
SAR for fibrosis research
Prolyl 4-hydroxylase inhibitor class member
Target engagement and potency profiling
Chemical probe for collagen modulation
Sulfonamidopyridine-2-carboxylic acid scaffold
Collagen biosynthesis pathway studies
Diversified heterocyclic synthesis
Orthogonal –COOH and –NHSO₂NH₂ handles
Synthetic route development
Matched-pair ADME profiling
Differentiated MW/tPSA profile
Linker impact on permeability and solubility
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